3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine
Overview
Description
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H14N2O4 . It contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 nitro group (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine molecule contains a total of 32 bond(s). There are 18 non-H bond(s), 8 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 nitro group(s) (aromatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyridine(s) .Chemical Reactions Analysis
While specific chemical reactions involving 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine are not available, similar compounds have been used in the synthesis of BTK, PI3K and JAK-2 inhibitors .Physical And Chemical Properties Analysis
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine has a molecular weight of 238.243 . It contains a total of 31 atoms; 14 Hydrogen atom(s), 11 Carbon atom(s), 2 Nitrogen atom(s), and 4 Oxygen atom(s) .Scientific Research Applications
Synthesis and Biological Activities
The synthesis and applications of pyridine derivatives, including 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine, have been explored for their diverse functionalities, particularly in pharmacological activities. These compounds have shown significant roles in antitumor, antibacterial, and antifungal activities. Novel compounds, such as Fluro arylazo pyridine glucosides, were synthesized using a green protocol, indicating the potential of pyridine derivatives in sustainable chemistry practices (Areef et al., 2017).
Chemical Synthesis and Transformations
The chemical properties and transformations of pyridine derivatives have been a subject of interest in research. For example, studies have demonstrated the synthesis of imidazo[1,2-a]pyridines through nucleophile-induced ring transformation reactions of pyran-2-one-3-carbonitriles (V. Ram et al., 2002). Furthermore, the reactivity and biological activity of 3-nitro-2H-chromenes and related pyrans have been explored, highlighting the versatility of these compounds in various chemical reactions (Korotaev et al., 2019).
Applications in Organic Chemistry and Material Science
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine and its derivatives have been utilized in the synthesis of various organic compounds. These compounds are key in the development of new pharmacologically active substances, as seen in the study of nonracemic phosphoryl-substituted pyrrolidines and tetrahydropyrans (Reznikov et al., 2020). Additionally, their applications extend to the synthesis of luminescent materials, such as lanthanide-organic frameworks, which can be used for sensing nitroaromatic compounds with high selectivity (Sun et al., 2017).
properties
IUPAC Name |
3-nitro-2-(oxan-4-ylmethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-13(15)10-2-1-5-12-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELVZEYAKPYHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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